molecular formula C19H12ClN3OS B12221355 (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12221355
M. Wt: 365.8 g/mol
InChI Key: VTIYFWJPEKWOSF-WJDWOHSUSA-N
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Description

(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a phenyl group, and a thioxoimidazolidinone core, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thioxoimidazolidinone core. The final step involves the condensation of the quinoline derivative with the thioxoimidazolidinone under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoline or thioxoimidazolidinone moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups into the compound, altering its chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays, indicating possible antimicrobial, antiviral, or anticancer activities. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further studies in pharmacology and toxicology.

Industry

Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA or proteins, potentially disrupting their normal function. The thioxoimidazolidinone core may also play a role in binding to biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thioxoimidazolidinone-containing molecules. Examples include:

  • 8-chloroquinoline
  • 3-phenyl-2-thioxoimidazolidin-4-one
  • Other quinoline-based drugs like chloroquine or hydroxychloroquine

Uniqueness

What sets (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H12ClN3OS

Molecular Weight

365.8 g/mol

IUPAC Name

(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H12ClN3OS/c20-15-8-4-5-12-9-10-13(21-17(12)15)11-16-18(24)23(19(25)22-16)14-6-2-1-3-7-14/h1-11H,(H,22,25)/b16-11-

InChI Key

VTIYFWJPEKWOSF-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=NC4=C(C=CC=C4Cl)C=C3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=NC4=C(C=CC=C4Cl)C=C3)NC2=S

Origin of Product

United States

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